3-(4-Chloro-benzyl)-N-phenyl-succinamic acid
Description
4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamoyl group attached to a butanoic acid backbone
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-anilino-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21) |
InChI Key |
GALFHKTZOYSLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Under reflux with 6M HCl (12 hrs):
Mechanism: Protonation of the amide oxygen followed by nucleophilic attack by water.
Base-Mediated Saponification
With 2M NaOH at 80°C (8 hrs):
Side reaction: Partial decarboxylation observed at >100°C.
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl moiety undergoes SAr reactions under specific conditions (Table 1):
Limitation : Electron-withdrawing groups (e.g., nitro) are required for efficient SAr; the parent compound shows moderate reactivity due to the deactivating chlorine substituent .
Esterification
Reacting the acyl chloride with alcohols:
Notable examples:
-
Methyl ester: m.p. 112–114°C
-
Benzyl ester: m.p. 98–100°C
Amide Coupling
Using EDC/HOBt activation:
Suzuki-Miyaura Cross-Coupling
After bromination at the benzyl position (NBS, AIBN):
Optimized conditions: 1.5 mol% Pd, KCO, dioxane/HO (4:1), 80°C .
Reductive Amination
With aldehydes under H/Ni catalysis:
Stability and Decomposition Pathways
Scientific Research Applications
The compound has shown potential in several biological contexts:
-
Antibacterial Activity :
- Research indicates that derivatives of succinamic acids exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds structurally related to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antiviral Effects :
- Anticancer Potential :
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Pharmaceutical Sciences examined a series of succinamic acid derivatives for their antibacterial activity. The results indicated that compounds similar to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Study 2: Antiviral Properties
In a research project focused on antiviral agents, derivatives of N-phenylbenzamide were tested for their ability to inhibit Hepatitis B virus (HBV) replication in vitro. The findings suggested that structural modifications, including those present in 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid, could enhance antiviral efficacy by modulating host cell responses .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of sulfonamide derivatives highlighted the potential of compounds related to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid to induce apoptosis in human cancer cells. These findings support further exploration into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid backbone.
4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone, lacking the phenylcarbamoyl group.
Phenylcarbamic acid derivatives: Various derivatives with different substituents on the phenylcarbamoyl group, leading to different chemical and biological properties.
Biological Activity
3-(4-Chloro-benzyl)-N-phenyl-succinamic acid is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of succinic anhydride with 4-chlorobenzylamine and phenylamine. The resulting product features a succinamic acid backbone, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of succinamic acids exhibit significant anticancer properties. For example, compounds similar to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid have shown moderate cytotoxicity against several cancer cell lines including:
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colon cancer (Caco2)
In vitro assays have indicated that these compounds can inhibit cell proliferation, with IC50 values ranging from 50 µM to 100 µM depending on the specific derivative tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the precise pathways involved .
Enzyme Inhibition
3-(4-Chloro-benzyl)-N-phenyl-succinamic acid has been studied for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 15 µM, indicating strong activity compared to standard inhibitors .
Structure-Activity Relationships (SAR)
The biological activity of 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid can be influenced by structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity against cancer cell lines |
| Alteration of the amine group | Enhanced enzyme inhibition |
| Variation in the benzyl group | Changes in antimicrobial potency |
These modifications allow for the tuning of biological activity, enabling researchers to design more effective derivatives tailored for specific therapeutic applications .
Case Studies and Research Findings
- Anticancer Study : A study evaluated a series of succinamic acid derivatives, including 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid, demonstrating significant inhibition of tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.
- Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for potential therapeutic use against resistant strains .
- Enzyme Inhibition Research : Research focused on the inhibition of AChE revealed that the compound could serve as a lead structure for developing new treatments for neurodegenerative diseases. The binding affinity was assessed using molecular docking studies, confirming favorable interactions with the enzyme's active site .
Q & A
Q. What are the established synthetic routes for 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid?
Methodological Answer: The compound can be synthesized via a multi-step pathway involving:
- Step 1: Preparation of 3-(4-chloro-methyl benzyl) propionic acid intermediates using Friedel-Crafts alkylation or halogenation reactions under controlled conditions (e.g., FeCl₃ catalysis) .
- Step 2: Coupling with N-phenylamine via succinamic acid formation, typically using carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like DMF or THF . Key parameters include reaction temperature (60–80°C), pH control, and purification via column chromatography.
Q. How is the compound characterized for structural validation?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Used to determine bond lengths, angles, and torsion angles. For example, the mean C–C bond length in the succinamic acid moiety is 0.008 Å, with an R factor of 0.090 .
- Spectroscopic techniques:
- NMR: and NMR to confirm substitution patterns (e.g., chloro-benzyl protons at δ 7.2–7.4 ppm).
- FT-IR: Peaks at ~1700 cm confirm the carbonyl group in the succinamic acid backbone.
Q. What are the preliminary applications in medicinal chemistry?
Methodological Answer: The compound’s structural features (chlorobenzyl and phenyl groups) suggest potential as a pharmacophore. Researchers screen it for:
- Receptor binding assays: Using radiolabeled derivatives (e.g., ) to study interactions with target proteins .
- Enzyme inhibition: Testing against kinases or proteases via fluorescence-based activity assays (IC determination).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
Methodological Answer:
- Docking studies: Use software like AutoDock to compare binding modes in different protein conformations. For example, discrepancies in IC values may arise from variations in receptor flexibility or solvent models.
- MD simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes, correlating RMSD values with experimental activity .
Q. What strategies optimize crystal growth for high-resolution X-ray studies?
Methodological Answer:
- Solvent selection: Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) to enhance crystal lattice stability.
- Temperature gradients: Gradual cooling from 293 K to 100 K minimizes thermal disorder, improving data-to-parameter ratios (e.g., 12.8:1 as in ).
- Data collection: Synchrotron radiation sources enhance resolution for weakly diffracting crystals.
Q. How does the chloro-substitution impact intermolecular interactions in the solid state?
Methodological Answer: SCXRD data (e.g., ) reveal:
- Halogen bonding: Cl···O interactions (2.8–3.0 Å) stabilize the crystal lattice.
- π-π stacking: Benzyl and phenyl groups align with centroid distances of 3.5–4.0 Å. Table 1: Key crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Mean C–C bond length | 0.008 Å | |
| R factor | 0.090 | |
| Halogen bond distance | 2.9 Å |
Q. What advanced techniques validate synthetic intermediates with structural ambiguity?
Methodological Answer:
- HRMS: Confirm molecular formulas (e.g., [M+H] at m/z 344.08).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in congested aromatic regions.
- X-ray powder diffraction (XRPD): Compare experimental patterns with simulated data from SCXRD to detect polymorphic impurities.
Methodological Design & Data Analysis
Q. How to design a study linking the compound’s electronic properties to bioactivity?
Methodological Answer:
- DFT calculations: Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict redox behavior.
- Electrochemical profiling: Cyclic voltammetry in PBS (pH 7.4) to correlate oxidation potentials with observed antioxidant activity.
- SAR analysis: Compare derivatives with varying substituents (e.g., 4-Cl vs. 3-Cl) to isolate electronic effects .
Q. What experimental frameworks address low yields in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio).
- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of succinamic acid) .
Advanced Theoretical & Computational Applications
Q. How can AI-driven tools predict novel derivatives with enhanced stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
